4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a complex organic compound that features a sulfonyl group, a chlorophenyl group, a pyridinyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the sulfonylated intermediate with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts.
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide exerts its effects depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiazole and pyridine rings can participate in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propionamide
Uniqueness
Compared to similar compounds, 4-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide has a longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological targets
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c19-14-3-5-15(6-4-14)27(24,25)11-1-2-17(23)22-18-21-16(12-26-18)13-7-9-20-10-8-13/h3-10,12H,1-2,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLLRFTTXOOHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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